4'-c-Ethynylthymidine
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Overview
Description
4’-Ethynylthymidine: (CAS No. 221272-62-4) is a novel nucleoside analog that has garnered attention for its antiviral and anticancer potential. Let’s explore its various facets:
Preparation Methods
Synthetic Routes::
Chemical Synthesis: 4’-Ethynylthymidine can be synthesized through chemical reactions. One common approach involves introducing an ethynyl group at the 4’-position of thymidine.
Enzymatic Synthesis: Enzymes can also catalyze the formation of this compound.
- The ethynyl group can be introduced using acetylene derivatives under specific conditions.
- Protecting groups are often used to prevent unwanted side reactions during synthesis.
- Industrial-scale production methods may involve large-scale chemical synthesis or fermentation processes.
Chemical Reactions Analysis
Reactions::
Inhibition of DNA Synthesis: 4’-Ethynylthymidine inhibits viral DNA synthesis by terminating elongation during replication.
Antiviral Activity: It has been effective against HIV-1, vesicular stomatitis virus, influenza virus, and hepatitis C virus.
Ethynylating Agents: Used to introduce the ethynyl group.
Protecting Groups: To safeguard functional groups during synthesis.
- The primary product is 4’-Ethynylthymidine itself.
Scientific Research Applications
Antiviral Therapy: Its activity against various viruses makes it a potential antiviral drug candidate.
Cancer Treatment: Despite cytotoxicity, it may offer therapeutic options for cancer treatment.
Gene Therapy: Its ability to block DNA replication is relevant for gene therapy research.
Mechanism of Action
DNA Chain Termination: 4’-Ethynylthymidine disrupts viral DNA elongation, leading to incomplete replication.
Molecular Targets: Viral polymerases and DNA replication machinery.
Comparison with Similar Compounds
Uniqueness: 4’-Ethynylthymidine’s specific ethynyl modification sets it apart.
Similar Compounds: Other nucleoside analogs like zidovudine, lamivudine, and abacavir.
Properties
IUPAC Name |
1-[5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-12(6-15)8(16)4-9(19-12)14-5-7(2)10(17)13-11(14)18/h1,5,8-9,15-16H,4,6H2,2H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVXAAJAGWZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)C#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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